

Executive Summary & Structural Divergence

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Compound of Interest

Compound Name:	4-Hydroxyquinazoline-7-carbonitrile
CAS No.:	882976-16-1
Cat. No.:	B3058179

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In medicinal chemistry and materials science, the molecular formula

(Monoisotopic Mass: 171.043 Da) represents a unique inflection point of structural utility[1]. Rather than representing a single functional entity, this formula dictates two fundamentally different, structurally rigid, and highly valuable architectural isomers:

- 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN): A prominent core precursor for ATP-competitive kinase inhibitors[2] and a novel organic bidentate Lewis base utilized for surface defect passivation in Perovskite Solar Cells (PSCs)[3].
- 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile: A privileged synthetic intermediate and covalent warhead, leveraging the oxadiazole ring as a metabolically stable bioisostere for amides and esters[4].

As a Senior Application Scientist, the purpose of this guide is to deconstruct the causality behind the design, synthesis, and application of these

isomers, providing field-proven protocols for drug development and materials researchers.

Quantitative Profiling & Physicochemical Data

To facilitate strategic experimental selection, the macroscopic and quantum properties of the two primary isomers must be directly compared. The table below outlines the computed descriptors and functional variances.

Property	4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN)	5-Phenyl-1,3,4-oxadiazole-2-carbonitrile
Molecular Weight	171.16 g/mol [1]	171.16 g/mol [5]
Topological Polar Surface Area (TPSA)	65.8 Å ² [1]	~65.0 Å ²
LogP (Predicted)	0.7 (Hydrophilic/Slightly Lipophilic)[1]	~1.8 (Lipophilic)
H-Bond Donors / Acceptors	1 Donor (if tautomerized) / 3 Acceptors	0 Donors / 4 Acceptors
Key Structural Motif	Fused Bicyclic (Naphthyridine) [1]	Monocyclic Heteroaromatic (Oxadiazole)[5]
Primary Utility	Kinase Hinge Binder / Passivant[2][3]	Bioisostere / Cys-Covalent Warhead[4][5]

Architecture I: 4-Hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN)

The Kinase Inhibitor Logic

The 1,5-naphthyridine heterocyclic core is a highly rigid, planar structure engineered specifically for ATP-competitive targeting[2]. The dual nitrogens of the naphthyridine ring act as potent hydrogen-bond acceptors, aligning perfectly with the highly conserved hinge region of kinases (such as c-Met)[2]. DQCN is not generally deployed as a final therapeutic drug, but rather as the foundational synthetic block for 4-chloro-1,5-naphthyridin-3-amine[6].

Causality of Design: Direct amination of the bare 1,5-naphthyridine ring is electronically hindered. Therefore, synthesizing the 4-hydroxy-3-carbonitrile intermediate allows for

consecutive deoxychlorination via phosphorus oxychloride (

), providing a reliable

handle (the chlorine) and a transformable functional group (the carbonitrile) that can undergo a Hofmann rearrangement to unmask the necessary amine[6].

Surface Passivation in Perovskite Solar Cells (PSCs)

In an entirely orthogonal application, DQCN has emerged as a critical organic bidentate Lewis base for passivating defects in perovskite films (e.g.,

) [7]. Causality of Design: PSCs are notorious for non-radiative carrier recombination driven by undercoordinated

ions on the crystal surface [7]. Because DQCN possesses bi-coordination sites (the nucleophilic nitrogen of the ring and the oxygen of the hydroxy group), it forms dense coordination bonds with the exposed

[3]. This molecular capping lowers the LUMO energy level, boosting the power conversion efficiency of PSCs up to 16.31% [7]. Furthermore, the bulky aromatic structure enhances surface hydrophobicity, radically extending device stability against moisture degradation [3].

Architecture II: 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile

Bioisosterism and Metabolic Stability

The 1,3,4-oxadiazole framework is ubiquitous in drug discovery due to its capacity to interact with biological receptors via hydrogen bonding without the liability of a hydrogen-bond donor [4].

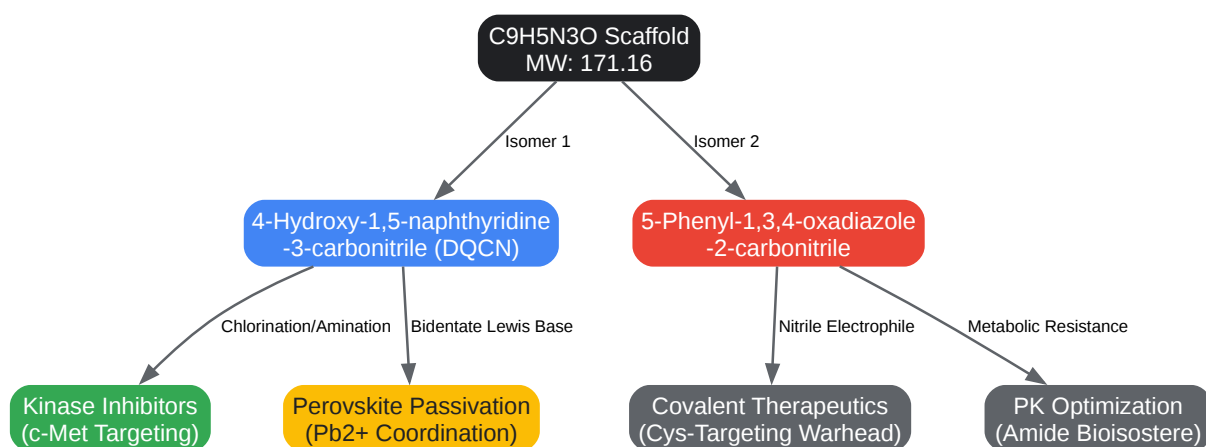
Causality of Design: Amides and esters are highly susceptible to in vivo enzymatic hydrolysis (via amidases and esterases). The 1,3,4-oxadiazole ring serves as an exact geometric and electronic bioisostere, preserving the necessary target affinity while granting the molecule near-total resistance to hydrolysis, thereby elevating systemic half-life [4].

The Nitrile Covalent Warhead

The inclusion of a 2-carbonitrile group alongside the oxadiazole renders the

architecture an electrophilic "covalent trap"[5]. When situated correctly within a protease active site, the carbonitrile undergoes a nucleophilic attack from a target cysteine residue, generating a reversible thioimidate adduct. This makes the molecule a prime scaffold for designing long-residence-time antibacterial and antineoplastic agents[5].

Mandatory Visualization: Workflows and Pathways



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Figure 1. Divergent functional utility of C₉H₅N₃O isomers in pharmacology and materials science.



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Figure 2. Step-by-step synthetic logic for formulating 1,5-naphthyridine kinase cores.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity reproducibility, every phase of these protocols includes in-process validation steps.

Protocol 1: Gould-Jacobs Synthesis of DQCN & Subsequent Amination

Reference Context:[6],[2]

- **Condensation:** React 3-aminopyridine with ethoxymethylenemalononitrile (1.1 eq) in ethanol under mild reflux until LC-MS confirms complete condensation.
- **Thermal Cyclization:** Evaporate the solvent. Disperse the intermediate into a high-boiling eutectic mixture (Dowtherm A) and heat to
 - . **Causality Validation:** The ring closure demands immense thermal activation. Validation is visual: as the mixture cools to room temperature, the hydrophobic DQCN precipitates cleanly and can be filtered and washed with diethyl ether[6].
- **Deoxychlorination:** Suspend DQCN (1 eq) in excess

(10 eq) and reflux at

for 3 hours. Safety & Validation Gate: Carefully remove

under reduced pressure and quench the residue onto crushed ice[6]. Slow neutralization with prevents the exothermic decomposition of the labile 4-chloro product.

- Hofmann Rearrangement: Treat the resulting carbonitrile with base to hydrolyze it to an amide, followed by reaction with

to induce the rearrangement to 4-chloro-1,5-naphthyridin-3-amine[6].

Protocol 2: Passivation of Perovskite Layers with DQCN

Reference Context:[3]

- Preparation: Fabricate the base perovskite film () via a standard two-step spin-coating method on an Indium Tin Oxide (ITO) substrate.
- Passivant Coating: Dissolve DQCN in an anhydrous, orthogonal solvent (e.g., isopropanol, 2-3 mg/mL). Spin-coat the solution dynamically onto the crystallized perovskite film at 4000 rpm for 30s[3].
- Thermal Annealing & Validation: Anneal the film at for 10 minutes to drive bidentate coordinate bonding. Validation Gate: Measure the Time-Resolved Photoluminescence (TRPL) decay. A successful DQCN passivation will yield a heavily extended charge carrier lifetime due to the successful capping of non-radiative traps[7].

References

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